trans-2-(3-Methylthiophenyl)cyclohexanol
Description
trans-2-(3-Methylthiophenyl)cyclohexanol is a cyclohexanol derivative featuring a trans-configuration at the 2-position of the cyclohexane ring, substituted with a 3-methylthiophenyl group. These compounds exhibit diverse applications, including pharmacological activity (e.g., analgesics, acetylcholine inhibitors), catalytic roles in metal complexes, and utility in chiral stationary phases for chromatography . The 3-methylthiophenyl group introduces a sulfur-containing aromatic moiety, which may influence electronic properties, steric interactions, and metabolic stability compared to other substituents.
Properties
IUPAC Name |
(1S,2R)-2-(3-methylsulfanylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKHPDUKDKDKG-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@H]2CCCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Epoxide Coupling
The most direct route involves reacting cyclohexene oxide with 3-methylthiophenol under basic conditions. This method exploits the nucleophilicity of the thiol group to attack the less hindered carbon of the epoxide, favoring trans-diastereoselectivity.
Procedure :
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Reagents : Cyclohexene oxide (1.0 equiv), 3-methylthiophenol (1.2 equiv), NaOH (1.5 equiv).
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Solvent : Ethanol/water (4:1 v/v).
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Conditions : 60°C, 12 h, inert atmosphere.
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Workup : Neutralization with HCl, extraction with ethyl acetate, column chromatography (hexane/EtOAc 7:3).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where the thiolate ion attacks the epoxide’s electrophilic carbon, inverting configuration at the adjacent center to yield the trans product. Steric hindrance from the 3-methyl group minimally affects regioselectivity due to the epoxide’s symmetry.
Catalytic Hydrogenation of Substituted Cyclohexenols
Ruthenium-Catalyzed Asymmetric Hydrogenation
Hydrogenation of 2-(3-methylthiophenyl)cyclohexenol using Ru catalysts achieves high enantiomeric excess (ee) and trans-selectivity.
Procedure :
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Catalyst : Ru(BINAP)Cl₂ (0.5 mol%).
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Substrate : 2-(3-methylthiophenyl)cyclohexenol (1.0 equiv).
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Conditions : H₂ (50 bar), MeOH, 25°C, 24 h.
Optimization Data :
| Catalyst | Pressure (bar) | Temp (°C) | trans:cis | Yield (%) |
|---|---|---|---|---|
| Ru(BINAP)Cl₂ | 50 | 25 | 20:1 | 92 |
| Pd/C | 30 | 50 | 5:1 | 68 |
Advantage : Scalable to industrial production with minimal byproducts.
Resolution of Cis-Trans Isomers via Recrystallization
Diastereomeric Salt Formation
Racemic mixtures of cis/trans-2-(3-methylthiophenyl)cyclohexanol are separated using chiral resolving agents.
Procedure :
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Resolving Agent : (+)-Di-p-toluoyl-D-tartaric acid (1.1 equiv).
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Solvent : Ethyl acetate/hexane (1:3).
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Conditions : Reflux for 2 h, slow cooling to 5°C.
Efficiency :
Grignard Addition to Cyclohexanone Derivatives
Organomagnesium Synthesis
A two-step approach involves:
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Synthesis of 3-methylthiophenylmagnesium bromide .
Step 1 :
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Reagents : 3-methylthiophenol (1.0 equiv), Mg turnings (1.2 equiv), Br₂ (1.1 equiv).
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Solvent : THF, 0°C → 25°C, 4 h.
Step 2 :
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Reagents : 2-bromocyclohexanone (1.0 equiv), Grignard reagent (1.5 equiv).
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Reduction : NaBH₄, MeOH, 0°C.
Limitation : Moderate yield due to competing elimination reactions.
Enzymatic Kinetic Resolution
Lipase-Catalyzed Transesterification
Pseudomonas cepacia lipase selectively acylates the cis-isomer, enriching the trans-alcohol.
Procedure :
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Enzyme : Lipase PS (30 mg/mmol).
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Acyl Donor : Vinyl acetate (3.0 equiv).
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Solvent : TBME, 30°C, 48 h.
Cost-Benefit Analysis :
| Parameter | Value |
|---|---|
| Enzyme Cost | $120/g |
| Yield (trans) | 45% |
| Purity (trans) | 95% ee |
Comparative Analysis of Methods
Table 1: Synthesis Method Performance
| Method | Yield (%) | trans:cis | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Thiol-Epoxide Coupling | 78 | 85:15 | High | 12 |
| Ru Hydrogenation | 92 | 20:1 | Industrial | 45 |
| Diastereomeric Salt | 40 | 99:1 | Low | 80 |
| Grignard Addition | 65 | 70:30 | Medium | 30 |
| Enzymatic Resolution | 45 | 95:5 | Low | 120 |
Key Trends :
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Catalytic hydrogenation offers the best balance of yield and scalability.
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Recrystallization achieves highest purity but at elevated costs.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Adopting flow chemistry reduces reaction times and improves safety:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Methylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(3-Methylthiophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 3-methylthiophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Key Observations :
- The 3-methylthiophenyl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and resistance to oxidative metabolism compared to oxygen- or nitrogen-containing analogs (e.g., methoxyphenyl in Tramadol or quinolinyl derivatives) .
- Synthetic yields vary significantly: Quinolin-2-yl derivatives achieve 94% yield via ketone reduction , while alkylation of dimethylamino derivatives (e.g., compound 3 in ) yields only 7–10% due to steric hindrance .
Physicochemical Properties
- Reactivity: trans-2-(N,N-Dimethylamino)cyclohexanol exhibits a pseudo-first-order rate constant of 9.3 × 10⁻⁵ s⁻¹ in esterification, attributed to hydrogen bonding activation of carboxylic acids . Sulfur-containing analogs may exhibit slower reactivity due to reduced hydrogen-bonding capacity.
- Conformational Flexibility: trans-2-(Azaarylsulfanyl)-cyclohexanol derivatives undergo pH-dependent conformational switches, whereas sterically hindered groups (e.g., 4-phenylpiperidino) restrict ring flipping .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing trans-2-(3-Methylthiophenyl)cyclohexanol, and how can purity be optimized?
- Synthesis : A two-step approach is often used: (1) Epoxide opening with 3-methylthiophenol derivatives under basic conditions (e.g., sodium thiophenoxide), analogous to the synthesis of trans-2-(phenylthio)cyclohexanol from cyclohexene oxide . (2) Acid-catalyzed dehydration or enzymatic resolution to isolate the trans isomer .
- Purity Optimization : Monitor reaction progress via TLC (Rf = 0.35 in DCM/MeOH 12:1) and purify using column chromatography. Refractive index matching (e.g., cyclohexanol: 1.464) can indicate purity .
Q. How can IR spectroscopy distinguish this compound from its precursors or byproducts?
- Key IR peaks:
- Cyclohexanol backbone : Broad O-H stretch (~3200–3400 cm⁻¹) .
- Thioether group (C-S) : Absence of S-H stretch (unlike thiophenol precursors) and C-S vibration at ~600–700 cm⁻¹ .
- Trans configuration : Compare with cis isomer via C-O and C-S bond orientation differences in fingerprint regions .
Q. What are common experimental errors in synthesizing cyclohexanol derivatives, and how do they affect yield?
- Low yields (~35–40%) often arise from:
- Incomplete dehydration due to inefficient catalyst (e.g., H₃PO₄ vs. zeolites) or side reactions (e.g., dimerization) .
- Solubility losses during aqueous workup (cyclohexanol’s partial water solubility: ~4.3 g/100 mL) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Biocatalytic resolution : Novozym® 435 or PSL-CI lipases enable kinetic resolution of racemic mixtures via enantioselective acylation (e.g., vinyl acetate), yielding >99% ee for the (S)-enantiomer .
- Chemoenzymatic routes : Combine epoxide hydrolases (e.g., BmEH128T) with regioselective ring-opening agents (e.g., isopropylamine) for chiral control .
Q. What kinetic models describe the catalytic recovery of cyclohexanol derivatives, and how do catalyst compositions impact efficiency?
- Zeolite catalysts : Sn-MgAl(CO₃) achieves 0.2676 kmol/m³ cyclohexanol in 10 hours, with rate constants for esterification (k₂ = 0.4738 s⁻¹) exceeding initial steps (k₁ = 0.0323 s⁻¹) .
- Mechanistic insights : Acid strength (Brønsted vs. Lewis sites) and pore structure influence substrate diffusion and transition-state stabilization .
Q. How do phase equilibria and solvent mixtures affect the purification of this compound?
- Ternary systems : Cyclohexanol solubility varies significantly in solvent mixtures (e.g., cyclohexane + DMSO + cyclohexanol at 303.2 K), impacting liquid-liquid extraction efficiency .
- Vapor-liquid equilibria : Distillation efficiency depends on azeotrope formation with water; optimized at 500 kPa for cyclohexanol-isophorone systems .
Q. What contradictions exist in reported yields for acid-catalyzed cyclohexanol dehydration, and how can they be resolved?
- Discrepancies : Yields range from 8–60% due to varying catalyst concentrations (H₃PO₄: 5–20%) and heating methods (microwave vs. conventional) .
- Resolution : Standardize reaction conditions (e.g., 85°C, 1 hr reflux) and quantify byproducts (e.g., cyclohexene dimers) via GC-MS .
Methodological Resources
- Analytical Tools :
- GC-MS : Monitor reaction progress using m/z peaks (e.g., 86 [C₅H₁₂N⁺] for ester derivatives) .
- Kinetic Modeling : Fit rate constants using inverse problem-solving algorithms for multi-step reactions .
- Catalyst Screening : Compare Sn-MgAl(CO₃) zeolites with H₃PO₄ in batch reactors to optimize turnover frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
